6-Hydroxy-2-methylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-hydroxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(12)2-3-9(7)10(11)13/h2-6,12H,1H3 |
InChI Key |
SLHQPFQVVOCOIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Isoquinolinones
Classical methods for the synthesis of isoquinolines and their derivatives often rely on the acid-catalyzed cyclization of precursors such as benzalaminoacetals. One of the cornerstone reactions in this category is the Pomeranz-Fritsch reaction, first reported in 1893. thermofisher.comwikipedia.org This method involves the synthesis of isoquinoline (B145761) through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of benzaldehyde (B42025) and a 2,2-diethoxyethylamine. thermofisher.comwikipedia.org While this reaction has been widely used, it can sometimes result in low yields. researchgate.net
Modifications to the classical Pomeranz-Fritsch reaction have been developed to improve its utility. The Bobbitt modification, for instance, involves the hydrogenation of the benzalaminoacetal intermediate before the acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.com Another traditional and important strategy is the Bischler-Napieralski reaction, which allows for the synthesis of 3,4-dihydroisoquinolines from N-phenethylamides through cyclodehydration, often using a dehydrating agent in an inert solvent. nih.gov
These foundational methods have been instrumental in the synthesis of a variety of isoquinoline compounds, providing routes to structures that might be difficult to access through other means. organicreactions.org
More contemporary approaches to isoquinolinone synthesis focus on annulation reactions that offer high atom- and step-economy. mdpi.com These methods often utilize transition-metal catalysts to construct the heterocyclic ring in a more direct and efficient manner than traditional cyclization reactions.
A powerful and increasingly popular strategy for constructing isoquinolinone scaffolds is through transition-metal catalyzed C-H activation and annulation. bohrium.comnih.govmdpi.com This approach allows for the direct functionalization of otherwise inert C-H bonds, providing a highly efficient route to complex heterocyclic systems. Metals such as palladium, ruthenium, and rhodium have been extensively used for these transformations. mdpi.com The general strategy involves the coordination of the metal to a directing group on the aromatic substrate, which facilitates the selective cleavage of an ortho C-H bond to form a metallacycle intermediate. This intermediate then reacts with a coupling partner, such as an alkyne or alkene, leading to the formation of the isoquinolinone ring. mdpi.com
Modern Annulation Reactions
Transition-Metal Catalyzed C-H Activation/Annulation
Palladium-Catalyzed C-H Activation
Palladium catalysts are highly effective in mediating the C-H activation/annulation of benzamides with various coupling partners to yield isoquinolinones. mdpi.comxjtlu.edu.cn For instance, the palladium-catalyzed reaction of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity. mdpi.com This method is complementary to other transition-metal catalyzed approaches and expands the scope of accessible isoquinolinone derivatives. mdpi.com
A plausible mechanism for this transformation begins with the coordination of the palladium(II) catalyst to the N-methoxybenzamide, followed by C–H activation to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent coordination and insertion of the allene (B1206475) leads to an intermediate that undergoes reductive elimination to afford the final product and regenerate the active palladium catalyst. mdpi.com
Table 1: Examples of Palladium-Catalyzed Isoquinolinone Synthesis This table is interactive. You can sort and filter the data.
| Benzamide (B126) Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-methoxybenzamide | 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ / DIPEA | 3,4-dihydroisoquinolin-1(2H)-one | 53-87 | mdpi.comresearchgate.net |
Ruthenium(II)-Catalyzed C-H Activation
Ruthenium(II) complexes have emerged as robust catalysts for the synthesis of isoquinolinones via C-H activation. researchgate.net These catalysts can effectively mediate the oxidative annulation of benzamides with alkynes. nih.gov For example, the use of an 8-aminoquinolinyl moiety as a bidentate directing group in N-substituted benzamides allows for ruthenium-catalyzed oxidative annulation with alkynes in the presence of Cu(OAc)₂·H₂O as an oxidant. nih.gov This reaction demonstrates a broad substrate scope, accommodating both symmetrical and unsymmetrical alkynes with high regioselectivity. nih.gov
Ruthenium(II) catalysis has also been successfully applied to the C–H activation/annulation of benzoic acids with CF₃-imidoyl sulfoxonium ylides, providing access to 3-trifluoromethylisoquinolinones. rsc.org Furthermore, ruthenium-catalyzed isoquinolinone synthesis has been achieved in environmentally benign water as a reaction medium, highlighting the green chemistry potential of this methodology. acs.org
Table 2: Examples of Ruthenium(II)-Catalyzed Isoquinolinone Synthesis This table is interactive. You can sort and filter the data.
| Substrate | Directing Group | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| N-quinolin-8-yl-benzamides | 8-aminoquinolinyl | Alkynes | [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O | Isoquinolinone | nih.gov |
| Benzoic acids | Carboxylate | CF₃-imidoyl sulfoxonium ylides | Ruthenium(II) | 3-trifluoromethylisoquinolinone | rsc.org |
| N-methoxybenzamides | N-methoxy | Alkynes | Ruthenium(II) carboxylate complex | Isoquinolinone | acs.org |
Rhodium(III)-Catalyzed C-H Activation for DNA-Encoded Libraries
Rhodium(III)-catalyzed C-H activation has proven to be a versatile and powerful tool for the synthesis of isoquinolones, demonstrating wide functional group tolerance and mild reaction conditions. acs.orgbohrium.com This methodology has been particularly impactful in the field of drug discovery, specifically in the synthesis of DNA-encoded libraries (DELs). acs.orgbohrium.com DELs are vast collections of molecules individually tagged with a unique DNA barcode, enabling the rapid screening of millions of compounds against a biological target.
A highly efficient method has been developed for the synthesis of isoquinolone scaffolds directly on DNA strands via rhodium(III)-catalyzed C-H activation. acs.orgbohrium.comnih.govacs.org In this approach, DNA-conjugated N-(pivaloyloxy)benzamides react with various alkynes in the presence of a rhodium(III) catalyst to form the corresponding isoquinolone cores. acs.org The reaction is robust and shows excellent compatibility with the DNA, making it a valuable tool for generating diverse and drug-like molecules within a DEL format. acs.orgbohrium.com This on-DNA synthesis allows for the creation of large, complex libraries of potential drug candidates featuring the privileged isoquinolinone motif. acs.org
Table 3: Example of Rhodium(III)-Catalyzed On-DNA Isoquinolinone Synthesis This table is interactive. You can sort and filter the data.
| Substrate | Coupling Partner | Catalyst System | Application | Reference |
|---|---|---|---|---|
| DNA-conjugated N-(pivaloyloxy)benzamides | Alkynes | Rhodium(III) | DNA-Encoded Library Synthesis | acs.orgbohrium.com |
Intramolecular Coupling Reactions of Amides and Ketones
A significant advancement in the synthesis of the isoquinolinone core involves the intramolecular coupling of amides and ketones. This method provides a direct route to constructing the bicyclic system. Research has demonstrated that N-substituted 2-acyl-phenylacetamides can undergo cyclization to form isoquinolin-1(2H)-ones.
A notable strategy employs a base-promoted intramolecular coupling. Specifically, the reaction can be carried out in the presence of potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF). nih.gov This system is believed to proceed through a radical addition mechanism followed by an E2-elimination. The process is efficient and applicable to a variety of substituted precursors, offering good yields for multi-substituted isoquinolinones. nih.gov The versatility of this reaction allows for the introduction of various substituents on the aromatic ring and at the nitrogen atom, which is a key consideration for the synthesis of analogues of 6-Hydroxy-2-methylisoquinolin-1(2H)-one.
The general applicability of this method is highlighted by its tolerance to different functional groups on the amide and ketone precursors. This robustness makes it a valuable tool for building libraries of isoquinolinone derivatives.
Table 1: Intramolecular Coupling of Amides and Ketones for Isoquinolinone Synthesis
| Precursor Type | Reagents | Conditions | Product Type | Yield Range | Reference |
|---|
Ugi/Wittig Sequence
Multicomponent reactions (MCRs) offer a powerful and efficient approach to complex molecular scaffolds from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is particularly useful for generating diverse amide derivatives. When combined with a subsequent cyclization reaction, such as the intramolecular Wittig reaction, it becomes a potent strategy for synthesizing heterocyclic systems like isoquinolinones.
In a typical Ugi/Wittig sequence for isoquinolinone synthesis, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an Ugi adduct. A key component in this sequence is the use of a phosphonium (B103445) salt tethered to one of the reactants, often derived from 2-formylbenzoic acid. The Ugi adduct, containing a phosphonium ylide precursor, can then undergo an intramolecular Wittig reaction to close the ring and form the isoquinolin-1(2H)-one core. This sequence allows for the introduction of multiple points of diversity into the final molecule, depending on the choice of the four starting components. researchgate.net
While the direct synthesis of this compound via this method has not been specifically detailed, the principles are broadly applicable. By selecting appropriate starting materials—such as a protected hydroxy-substituted aldehyde or amine—the desired substitution pattern can be achieved.
Targeted Synthesis of this compound and its Analogues
The synthesis of the specific target molecule, this compound, requires careful strategic planning regarding the introduction of the hydroxyl group at the C6 position and the methyl group on the nitrogen atom.
Preparation of Key Precursors
The synthesis of substituted isoquinolinones relies on the availability of appropriately functionalized precursors. For the target molecule, key precursors would include:
Substituted Phenylacetic Acids or their Derivatives: A 4-hydroxy- or 4-methoxy-substituted phenylacetic acid derivative is a common starting point. The methoxy (B1213986) group can serve as a protected form of the hydroxyl group, which can be deprotected in a later step.
Ortho-lithiated N-alkylbenzamides: These intermediates, generated by treating N-alkylbenzamides with strong bases like butyllithium, can react with various electrophiles to build the necessary carbon framework for cyclization. researchgate.net For the target compound, an N-methylbenzamide with a methoxy group at the meta-position would be a suitable precursor.
Aminoacetaldehyde Diethyl Acetal: This is a common building block in classical isoquinoline syntheses like the Pomeranz–Fritsch reaction, which can be adapted in combination with multicomponent strategies. nih.gov
Strategies for Regioselective Hydroxylation and N-Methylation
Achieving the correct regiochemistry for the hydroxyl and methyl groups is paramount.
Regioselective Hydroxylation: Direct hydroxylation of a pre-formed 2-methylisoquinolin-1(2H)-one ring is challenging due to potential competing reactions at other positions. A more common and controllable approach is to carry the oxygen functionality through the synthesis from a substituted precursor. For instance, starting with 3-methoxyaniline or a related compound ensures the oxygen is correctly positioned for what will become the 6-position of the isoquinolinone. Subsequent demethylation, often with reagents like boron tribromide (BBr₃), yields the final 6-hydroxy product.
Regioselective N-Methylation: The introduction of the N-methyl group can be achieved in several ways.
Using Methylamine (B109427): Employing methylamine as a reactant in the initial steps of the synthesis, for example, in an amide formation or an Ugi reaction, directly incorporates the N-methyl group.
Alkylation of an N-H Isoquinolinone: If a 6-hydroxyisoquinolin-1(2H)-one is synthesized first, the nitrogen can be alkylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. However, care must be taken to avoid O-alkylation of the phenolic hydroxyl group. Protecting the hydroxyl group before N-alkylation and deprotecting it afterward is a common strategy.
Biocatalytic Methylation: Engineered methyltransferases have shown high regioselectivity for the N-methylation of various heterocycles, offering a potential green chemistry route. nih.gov These enzymes can differentiate between competing nitrogen atoms, which is particularly useful for more complex heterocyclic systems. nih.gov
Table 2: Comparison of N-Methylation Strategies
| Method | Reagents | Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Direct Synthesis | Methylamine | Fewer steps | Availability of precursor | N/A |
| Post-synthesis Alkylation | CH₃I, Base | Uses common intermediate | Potential for O-alkylation, requires protection | nih.gov |
Synthesis of Methoxy- and Hydroxy-substituted Isoquinolinones (e.g., 6-Methoxy, 7-Hydroxy, 7-Methoxy, 5-Hydroxy, 8-Hydroxy, 7,8-Dihydroxy)
The synthesis of various hydroxy- and methoxy-substituted isoquinolinones generally follows established routes for isoquinoline synthesis, with the starting materials bearing the desired substituents.
6-Methoxy and 6-Hydroxy Analogues: The synthesis of 6-methoxy-2-methylisoquinolin-1(2H)-one serves as a direct precursor to the target compound. This can be achieved through the cyclization of an N-methyl amide derived from 4-methoxyphenylacetic acid and an appropriate ortho-functionalized aminobenzaldehyde or aminoketone derivative. Subsequent demethylation with a Lewis acid like BBr₃ would yield this compound.
7-Hydroxy and 7-Methoxy Analogues: The preparation of 7-hydroxyquinoline (B1418103) has been achieved via a one-pot procedure starting from 3-N-tosylaminophenol. researchgate.net Similar logic can be applied to isoquinolinone synthesis, where a 3-aminophenol (B1664112) or 3-anisidine derivative would be a key starting material.
Other Analogues (5-Hydroxy, 8-Hydroxy, Dihydroxy): The synthesis of these analogues requires precursors with the corresponding substitution patterns. For example, 2-methoxyaniline could be a precursor for an 8-methoxyisoquinolinone, while various dihydroxy- or dimethoxy-substituted anilines or phenylacetic acids could be used for dihydroxyisoquinolinones. The choice of synthetic route—be it cyclization of amides, Heck coupling, or other methods—will depend on the stability of the precursors and the desired final product.
One-Pot Synthetic Procedures
For instance, an efficient one-pot method for preparing 4-hydroxyisoquinoline-1,3(2H,4H)-diones involves the reaction of N-alkyl-2,N-dilithiobenzamides with methyl 2-oxoalkanoates. researchgate.net This demonstrates the principle of generating a reactive intermediate in situ that then undergoes condensation and cyclization. Similarly, a one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been reported from the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. mdpi.com
Adapting these principles, a potential one-pot synthesis for the target molecule could involve the reaction of a suitably substituted N-methylbenzamide with a glyoxylate (B1226380) derivative, followed by an acid- or base-catalyzed cyclization and dehydration, all performed in a single reaction vessel. The success of such a procedure hinges on the careful selection of solvents and reagents to ensure compatibility between the different reaction steps.
Characterization Methodologies in Organic Synthesis (e.g., NMR, HRMS-ESI, IR)
The unequivocal identification and structural elucidation of newly synthesized organic compounds are fundamental aspects of chemical research. In the synthesis of isoquinolinone derivatives, including this compound, a suite of spectroscopic techniques is employed to confirm the identity and purity of the target molecule. These methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI), and Infrared (IR) spectroscopy, provide complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, their proximity to other protons (spin-spin coupling), and their quantitative ratio. For a compound like this compound, specific chemical shifts (δ) are expected for the aromatic protons, the N-methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons can help determine their relative positions on the isoquinolinone ring.
¹³C NMR (Carbon-13 NMR): This technique provides information about the number of different types of carbon atoms in a molecule and their chemical environment. Key signals would be expected for the carbonyl carbon (C=O) of the lactam ring, the carbon bearing the hydroxyl group, the aromatic carbons, and the N-methyl carbon.
Table 1: Illustrative NMR Data for a Substituted Isoquinolin-1(2H)-one Derivative
| Analysis | Parameter | Illustrative Value (ppm) |
|---|---|---|
| ¹H NMR | Aromatic Protons | 6.50 - 8.50 |
| N-CH₃ | ~3.50 | |
| OH | Variable, broad signal | |
| ¹³C NMR | C=O | 160 - 170 |
| Aromatic C-O | 150 - 160 | |
| Aromatic C | 110 - 140 |
Note: These are generalized ranges for isoquinolinone cores and will vary based on substitution patterns and the solvent used.
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI)
HRMS-ESI is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of the molecular formula. For this compound (C₁₀H₉NO₂), the expected exact mass can be calculated. The ESI technique is a soft ionization method, which often results in the observation of the protonated molecule [M+H]⁺.
Table 2: Calculated Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₂ |
| Calculated Exact Mass [M] | 175.0633 |
| Calculated m/z for [M+H]⁺ | 176.0706 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which is reported in wavenumbers (cm⁻¹). For this compound, key absorption bands would be expected for the hydroxyl (O-H) group, the carbonyl (C=O) group of the lactam, and the C=C bonds of the aromatic ring.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Hydroxyl (O-H) stretch | 3200 - 3600 (broad) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch (N-CH₃) | 2850 - 3000 |
| Carbonyl (C=O) stretch (lactam) | 1640 - 1680 |
| Aromatic C=C stretch | 1450 - 1600 |
The combination of these characterization methodologies provides a comprehensive and detailed picture of the molecular structure, confirming the successful synthesis of the target compound.
Structure Activity Relationship Sar Studies and Rational Design
Methodologies for SAR Elucidation
The investigation of SAR for isoquinolin-1(2H)-one derivatives employs a variety of computational and experimental techniques to build predictive models that guide the design of new compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in understanding how the physicochemical properties of a molecule relate to its biological activity. For isoquinolin-1-one and related quinazolin-4-one inhibitors of tumor necrosis factor α (TNFα), 3D-QSAR models have been successfully generated. nih.gov These models use statistical methods to correlate the biological activity of a series of compounds with their three-dimensional properties, such as steric and electrostatic fields.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been applied to 3-arylisoquinoline derivatives to investigate their antitumor activity. nih.gov CoMFA models can reveal the steric and electrostatic field requirements for optimal biological activity, providing a visual representation of regions where modifications to the molecule may enhance its potency. nih.goviupac.orggoogle.comijpsonline.com For a series of 3-arylisoquinolines, CoMFA suggested that electrostatic, steric, and hydrophobic factors were strongly correlated with their antitumor activity. nih.gov
Pharmacophore modeling is another crucial methodology. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For isoquinolin-1-one and quinazolin-4-one derivatives, a five-point pharmacophore model (AAHRR) was generated, consisting of two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings. nih.gov This model provides a blueprint for designing new molecules with the desired biological activity. nih.govdergipark.org.trmdpi.com
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to its target receptor. This technique was employed to study the interaction of isoquinolin-1-one derivatives with the active site of TNFα, revealing key amino acid residues involved in binding, such as His 15, Tyr 59, Tyr 151, Gly 121, and Gly 122. nih.gov Docking studies can help to rationalize observed SAR data and guide the design of new analogs with improved binding characteristics. nih.govmdpi.commdpi.comresearchgate.net
These methodologies, often used in combination, provide a comprehensive approach to understanding the SAR of isoquinolin-1(2H)-one derivatives, enabling the rational design of more effective and selective therapeutic agents.
Impact of Substituent Patterns on Biological Potency and Selectivity
The biological activity of the isoquinolin-1(2H)-one scaffold is highly sensitive to the nature and position of its substituents. Strategic modifications can lead to significant changes in potency and selectivity.
The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the isoquinolinone ring can significantly influence biological activity. For instance, in a series of isoquinolone derivatives investigated as lysophosphatidic acid receptor 5 (LPA5) antagonists, methoxy groups at the 6- and 7-positions were found to be essential for activity. While this finding is not directly on the 6-hydroxy-2-methylisoquinolin-1(2H)-one, it highlights the importance of substitution patterns in this region of the scaffold.
In the context of antimicrobial activity, 6-hydroxy-2-methylisoquinolin-1-one has demonstrated activity against Gram-positive bacteria. It has been suggested that the presence of methoxy and methyl substituents on the isoquinolinone core may enhance membrane permeability, contributing to their biological effect. rsc.org This suggests that the interplay between hydroxyl and methoxy groups can modulate the pharmacokinetic properties of these compounds.
| Compound/Substituent | Biological Target/Activity | Key Finding |
| 6,7-dimethoxyisoquinolone derivatives | LPA5 antagonists | Methoxy groups at C6 and C7 are essential for activity. |
| 6-hydroxy-2-methylisoquinolin-1-one | Gram-positive bacteria | Active, suggesting potential for antimicrobial properties. |
| Methoxy and methyl substituents | General isoquinolinones | May enhance membrane permeability. rsc.org |
This table is generated based on data from related isoquinolinone derivatives and may not be directly applicable to this compound.
Methylation at the nitrogen atom (N-methylation) of the isoquinolinone core can have a profound impact on the compound's properties. N-methylation can alter a molecule's solubility, lipophilicity, and conformational preferences, which in turn can affect its biological activity. nih.gov In a study of 3-arylisoquinolinones with anticancer activity, a 3-biphenyl-N-methylisoquinolin-1-one was identified as a highly potent compound against several human cancer cell lines. bohrium.com This indicates that N-methylation can be a favorable modification for enhancing the biological potency of certain isoquinolinone derivatives.
The specific position of substituents on the isoquinolinone ring is a critical determinant of biological activity. A study comparing positional isomers of methoxy-2-methylisoquinolin-1(2H)-one (5-methoxy, 6-methoxy, and 7-methoxy) highlighted that each isomer possesses distinct reactivity and potential applications. nih.gov This underscores the importance of positional isomerism in fine-tuning the pharmacological profile of these compounds. The unique substitution pattern of each isomer influences its chemical reactivity and biological activity, potentially enhancing selectivity towards specific biological targets while minimizing off-target effects. nih.gov
| Isomer | Potential Implication |
| 5-Methoxy-2-methylisoquinolin-1(2H)-one | Distinct reactivity and potential applications compared to other isomers. nih.gov |
| 6-Methoxy-2-methylisoquinolin-1(2H)-one | Different biological activities and synthetic pathways from other isomers. nih.gov |
| 7-Methoxy-2-methylisoquinolin-1(2H)-one | May show varied efficacy against different biological targets. nih.gov |
This table illustrates the concept of positional isomerism based on related compounds and does not represent a direct comparative study of the biological activity of these specific isomers.
The introduction of larger, more remote substituents, such as benzyl (B1604629) and biarylmethyl groups, can also significantly modulate the biological activity of the isoquinolinone scaffold. In a study of 2-hydroxylisoquinoline-1,3-dione analogs as inhibitors of HIV reverse transcriptase-associated RNase H, C6-benzyl and C6-biarylmethyl substitutions were explored. nih.govijpsonline.comnih.gov
For the C6 biarylmethyl series, several SAR trends were observed. Notably, the presence of a fluoro group on the terminal aromatic ring did not enhance biochemical inhibition, which is a departure from typical pharmacophore models for related inhibitors. nih.govnih.gov Conversely, strong electron-withdrawing groups with hydrogen-bonding capabilities, such as cyano, sulfonamide, and pyridine, on the terminal aromatic ring appeared to confer the most potent biochemical inhibition. nih.govnih.gov This suggests a binding mode where the terminal aromatic group makes critical contacts with the biological target. nih.govnih.gov
| Remote Substituent at C6 (on a related scaffold) | Modification | Impact on Biochemical Inhibition |
| Biarylmethyl | Fluoro group on terminal ring | Did not enhance inhibition. nih.govnih.gov |
| Biarylmethyl | Cyano group on terminal ring | Conferred potent inhibition. nih.govnih.gov |
| Biarylmethyl | Sulfonamide group on terminal ring | Conferred potent inhibition. nih.govnih.gov |
| Biarylmethyl | Pyridine on terminal ring | Conferred potent inhibition. nih.govnih.gov |
This table is based on data for C6 substituted 2-hydroxylisoquinoline-1,3-diones and illustrates the potential effects of remote substituents.
Conformational Analysis and Ligand-Target Interactions
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. The torsional barriers of a molecule, which are the energy required to rotate around a chemical bond, can influence its accessible conformations. flinders.edu.aursc.org
The interaction between a ligand and its target is governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.govnih.gov The presence of a hydroxyl group, as in this compound, provides a potential hydrogen bond donor and acceptor, which can be critical for anchoring the ligand in the binding site of a protein. sapub.orgmdpi.com
Computational Approaches in SAR
Computational studies are instrumental in the rational design and development of derivatives of this compound. By simulating and predicting the interactions between the compound and its potential biological targets, these methods provide deep insights into the molecular determinants of its activity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations can elucidate its binding mode within the active site of a target protein, such as a kinase or an enzyme. These simulations are crucial for understanding the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity.
In studies of analogous isoquinolin-1(2H)-one derivatives, molecular docking has been successfully employed to predict their binding to various therapeutic targets. For instance, derivatives have been docked into the active sites of enzymes like Rho-kinase (ROCK) and tankyrases to rationalize their inhibitory activity. nih.govnih.gov The docking scores, which estimate the binding affinity, and the detailed interaction patterns provide a basis for designing new analogs with improved potency and selectivity. For example, a study on isoquinolin-1(2H)-one derivatives as tankyrase inhibitors revealed that specific substitutions could lead to the occupation of unique subpockets within the enzyme's active site, forming critical hydrogen bonds. nih.gov
Table 1: Representative Molecular Docking Data for Isoquinolinone Analogs
| Compound Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Isoquinolin-1(2H)-one Derivative A | Tankyrase 2 (TNKS2) | -9.8 | GLU1138 | nih.gov |
| Isoquinolin-1(2H)-one Derivative B | Rho-kinase (ROCK) | -8.5 | ASP161 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies can be developed to predict the activity of novel derivatives based on a set of calculated molecular descriptors. These descriptors can be steric, electronic, hydrophobic, or topological in nature.
The development of a robust QSAR model involves the creation of a training set of compounds with known activities, the calculation of relevant descriptors, and the generation of a statistically significant correlation. The predictive power of the model is then validated using an external test set of compounds. For isoquinoline (B145761) and quinolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized to build predictive models for their anticancer and enzyme inhibitory activities. mdpi.comnih.gov These models provide contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
Table 2: Statistical Parameters of Representative QSAR Models for Isoquinoline/Quinolinone Analogs
| Model Type | Target Activity | r² (Coefficient of Determination) | q² (Cross-validated r²) | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMFA) | Antibacterial (S. aureus) | 0.938 | 0.660 | mdpi.com |
| 3D-QSAR (CoMSIA) | Antibacterial (S. aureus) | 0.895 | 0.596 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
In silico methods can also be employed to directly predict the binding affinity of this compound and its analogs to a biological target. These predictions are often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. While molecular docking provides a score that is related to binding affinity, more rigorous computational methods like free energy perturbation (FEP) and molecular mechanics/generalized Born surface area (MM/GBSA) can provide more accurate quantitative predictions.
For isoquinolin-1(2H)-one derivatives, computational studies have often been coupled with experimental assays to validate the in silico predictions. For example, a series of isoquinolin-1(2H)-one derivatives designed as tankyrase inhibitors had their predicted activities confirmed by enzymatic assays, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov These validated predictions are invaluable for prioritizing the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery pipeline.
Table 3: Predicted vs. Experimental Biological Activity for Isoquinolinone Analogs
| Compound Analog | Target | Predicted Activity (Computational Method) | Experimental IC50 (µM) | Reference |
|---|---|---|---|---|
| Isoquinolin-1(2H)-one Derivative 11c | TNKS1 | Favorable Docking Score | 0.009 | nih.gov |
| Isoquinolin-1(2H)-one Derivative 11c | TNKS2 | Favorable Docking Score | 0.003 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Biosynthetic Pathways and Natural Product Relevance
Occurrence of Isoquinolinones as Natural Alkaloids
Isoquinoline (B145761) alkaloids are a large and structurally diverse group of metabolites, with approximately 2,500 distinct structures identified. nih.gov These compounds are predominantly found in the plant kingdom. researchgate.net They are responsible for the potent physiological effects of many medicinal plants, leading to their use as analgesics, antimicrobials, and antineoplastic agents. researchgate.netresearchgate.net
Well-known examples of isoquinoline alkaloids include the analgesic morphine from the opium poppy (Papaver somniferum), the antimicrobial agent berberine (B55584) found in plants of the Berberis genus, and the muscle relaxant tubocurarine (B1210278) from Strychonos toxifera. researchgate.net The isoquinolinone core, characterized by an isoquinoline ring system with a ketone group, is a common structural motif within this broad class of natural products. These compounds are typically derived from the amino acid tyrosine and exhibit a wide array of biological activities. researchgate.net
Elucidation of Biosynthetic Routes
The biosynthesis of isoquinoline alkaloids is a complex, multi-enzyme process that has been the subject of extensive biochemical research. These pathways are crucial for understanding how plants produce such a diverse array of chemical structures from simple precursors.
Tyrosine-Dependent Pathways
The primary and most well-understood biosynthetic route to isoquinoline alkaloids begins with the amino acid L-tyrosine. nih.govgoogle.com Two molecules of tyrosine are required to form the characteristic benzylisoquinoline skeleton. The pathway can be summarized in several key stages:
Formation of Precursors : One molecule of L-tyrosine is converted into dopamine (B1211576), while a second molecule is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). researchgate.netmdpi.com The conversion to dopamine involves enzymes such as tyrosine/dopa decarboxylase (TYDC). researchgate.net
Condensation to Norcoclaurine : Dopamine and 4-HPAA undergo a stereospecific condensation reaction, known as a Pictet-Spengler reaction, to form the central precursor of almost all benzylisoquinoline alkaloids: (S)-norcoclaurine. researchgate.netresearchgate.net
Formation of (S)-Reticuline : Following its formation, (S)-norcoclaurine undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to yield another critical branch-point intermediate, (S)-reticuline. acs.org
Diversification : From (S)-reticuline, the pathway branches extensively to produce the vast diversity of isoquinoline alkaloids. google.com For example, intramolecular carbon-carbon phenol (B47542) coupling of its enantiomer, (R)-reticuline, initiates the pathway toward morphine biosynthesis. researchgate.net Other enzymatic modifications lead to the formation of protoberberine alkaloids like berberine and benzophenanthridine alkaloids like sanguinarine. nih.gov
Alternative Precursors (e.g., Tryptophan in Mansouramycin Biosynthesis)
While tyrosine is the quintessential precursor for the vast majority of isoquinoline alkaloids, alternative biosynthetic origins have been discovered. A notable exception is the biosynthesis of the isoquinolinequinone alkaloid mansouramycin D. google.com Research conducted on the bacterium Streptomyces albus Del14 revealed a novel pathway that utilizes the amino acid tryptophan as the primary building block instead of tyrosine. google.comnih.gov This finding, demonstrated through feeding studies and spectroscopic analysis, highlights that while uncommon, alternative precursors can be employed in nature to construct the isoquinoline scaffold. nih.gov
Enzymology of Isoquinoline Biosynthesis
The intricate chemical transformations in the biosynthesis of isoquinoline alkaloids are catalyzed by a diverse array of enzymes. These biocatalysts ensure high specificity and efficiency in the construction of complex molecular architectures. Key classes of enzymes involved in these pathways have been isolated and characterized from various plant species.
Major enzymes and their roles in the tyrosine-dependent pathway are detailed below:
| Enzyme Class | Specific Enzyme Example(s) | Function | Reference(s) |
| Decarboxylases | Tyrosine/Dopa Decarboxylase (TYDC) | Catalyzes the conversion of tyrosine and L-DOPA to their corresponding amines (tyramine and dopamine). | researchgate.net |
| Synthases | Norcoclaurine Synthase (NCS) | Catalyzes the key condensation reaction between dopamine and 4-HPAA to form (S)-norcoclaurine. | researchgate.netnih.gov |
| Methyltransferases | Norcoclaurine 6-O-methyltransferase (6OMT), Coclaurine N-methyltransferase (CNMT), 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Transfer methyl groups from the donor S-adenosyl methionine (SAM) to hydroxyl or amine groups on the alkaloid intermediates. | researchgate.net |
| Oxidoreductases (Cytochrome P450) | N-methylcoclaurine 3'-hydroxylase (CYP80B1), Canadine synthase (CYP719A1) | Catalyze a wide range of reactions, including hydroxylations and the formation of bridges (e.g., methylenedioxy bridge). | researchgate.netresearchgate.net |
| Oxidoreductases (Other) | Berberine Bridge Enzyme (BBE) | A unique oxidase that forms the "berberine bridge" by converting the N-methyl group of (S)-reticuline into a methylene (B1212753) bridge, leading to (S)-scoulerine. | researchgate.netresearchgate.net |
| Reductases | Codeinone (B1234495) Reductase (COR) | Catalyzes the reduction of codeinone to codeine in the final steps of morphine biosynthesis. | researchgate.net |
The regulation of these biosynthetic pathways is also highly complex, involving specific transcription factors that control the expression of the necessary enzymatic genes. This coordinated regulation allows plants to produce specific alkaloids in particular tissues or in response to environmental stimuli.
Future Directions and Research Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
While classical methods for isoquinolinone synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are well-established, they often require harsh conditions and electron-rich substrates. researchgate.net Recent advancements have focused on developing more sustainable and efficient synthetic routes that are applicable to a broader range of derivatives.
Future synthetic strategies for 6-Hydroxy-2-methylisoquinolin-1(2H)-one and its analogs should prioritize green chemistry principles. This includes the use of environmentally benign solvents like biomass-derived ethanol (B145695) and recyclable catalysts. niscpr.res.inchemistryviews.org Methodologies such as transition-metal-catalyzed C-H bond activation and [4+2] annulation have shown promise for the synthesis of isoquinolinones under mild conditions, often eliminating the need for stoichiometric external oxidants. chemistryviews.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H activation and annulation using N-methoxybenzamides and acetylene (B1199291) surrogates in ethanol at room temperature presents a green and efficient approach. chemistryviews.org
Furthermore, radical cascade reactions employing various radical precursors offer another avenue for the synthesis of complex isoquinoline-1,3(2H,4H)-diones, which could be adapted for the synthesis of this compound derivatives. rsc.orgrsc.org The exploration of ultrasound-assisted synthesis is another green energy source that can accelerate reactions and improve yields for isoquinolin-1(2H)-one derivatives. researchgate.net
A comparative table of traditional versus modern synthetic approaches is presented below:
| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Modern Methods (e.g., C-H Activation, Green Chemistry) |
| Reaction Conditions | Often harsh (high temperatures, strong acids) | Generally mild (room temperature to moderate heating) |
| Substrate Scope | Limited, often requires electron-rich systems | Broader, with better functional group tolerance |
| Sustainability | Use of stoichiometric and often hazardous reagents | Catalytic, use of recyclable catalysts and green solvents |
| Atom Economy | Can be low | Generally high |
| Environmental Impact | Higher | Lower |
Comprehensive Target Identification and Validation Strategies
The isoquinoline (B145761) framework is associated with a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govacs.org A critical future direction for this compound is the systematic identification and validation of its biological targets.
An initial step would involve high-throughput screening against a panel of disease-relevant targets, such as kinases, proteases, and receptors. For instance, isoquinoline derivatives have been investigated as inhibitors of ROCK1 kinase and dihydroorotate (B8406146) dehydrogenase (DHODH), both of which are implicated in cancer. researchgate.netresearchgate.net Given the structural similarities to other bioactive isoquinolinones, potential targets for this compound could include enzymes involved in cell cycle regulation, signal transduction pathways, or microbial growth.
Once initial "hits" are identified, target validation is crucial to confirm the role of the target in the disease phenotype. technologynetworks.com This multi-step process involves:
Reproducibility: Confirming the initial screening results through repeated experiments.
Cellular and Biochemical Assays: Using functional assays to measure the biological activity of the compound on the target and to study its effects in disease-relevant cell models. sygnaturediscovery.com
Genetic Approaches: Employing techniques like siRNA to observe the phenotypic effect of reducing the target protein, thereby validating its role in the disease. technologynetworks.com
Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the compound's activity in preclinical and clinical studies. sygnaturediscovery.com
For example, if screening reveals that this compound inhibits a particular kinase, subsequent validation would involve confirming this inhibition in cell-based assays, demonstrating that knocking down the kinase with siRNA mimics the effect of the compound, and identifying downstream biomarkers of the kinase's activity.
Advanced SAR and Lead Optimization for Enhanced Bioactivity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. patsnap.com Initial SAR studies should focus on systematic modifications of the core structure.
Key areas for modification and the potential impact on bioactivity are outlined below:
| Position of Substitution | Potential Modifications | Potential Impact on Bioactivity |
| C3 and C4 positions | Alkyl, aryl, or heterocyclic groups | Can significantly influence potency and selectivity. For example, a 3-biphenyl substituent has shown potent anticancer activity in other isoquinolinones. nih.gov |
| N2-methyl group | Replacement with other alkyl or aryl groups | May alter solubility, metabolic stability, and target binding. |
| C6-hydroxyl group | Conversion to ethers or esters | Can affect pharmacokinetic properties such as membrane permeability and bioavailability. |
Lead optimization is an iterative process aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing toxicity. patsnap.comdanaher.com This involves a cycle of designing, synthesizing, and testing new analogs based on SAR data. patsnap.com Computational methods such as quantitative structure-activity relationship (QSAR) modeling can be employed to predict the activity of new derivatives and guide synthetic efforts. patsnap.com The ultimate goal is to develop a preclinical candidate with an optimal balance of efficacy, safety, and drug-like properties. danaher.combiobide.com
Application of Chemoinformatics and Artificial Intelligence in Isoquinolinone Research
Chemoinformatics and artificial intelligence (AI) are increasingly playing a pivotal role in accelerating drug discovery. researchgate.net For this compound, these computational tools can be applied in several ways.
Virtual Screening and Molecular Docking: Large libraries of virtual compounds based on the this compound scaffold can be screened in silico against the three-dimensional structures of potential biological targets. mdpi.comnih.gov Molecular docking studies can predict the binding modes and affinities of these compounds, helping to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov This approach has been successfully used to identify novel leucine (B10760876) aminopeptidase (B13392206) inhibitors with a 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.com
Predictive Modeling: Machine learning algorithms can be trained on existing SAR data for isoquinolinones to build predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net These models can then be used to predict the properties of novel, unsynthesized derivatives of this compound, further guiding the design and optimization process.
The integration of these computational approaches can significantly reduce the time and cost associated with the discovery and development of new drugs derived from this compound.
Q & A
Q. What synthetic strategies are effective for synthesizing 6-Hydroxy-2-methylisoquinolin-1(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of precursor amides or ketones under acidic or basic conditions. For example, refluxing substituted benzaldehyde derivatives with methylamine in ethanol, followed by oxidative cyclization, can yield the core isoquinolinone structure . Optimization includes adjusting reaction time (e.g., 15–60 minutes under reflux), solvent polarity (ethanol vs. DMF), and stoichiometry of reagents. Crystallization from dimethylformamide (DMF) or ethanol improves purity. Yield enhancements are achieved by controlling temperature gradients and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (OH) stretches near 3447 cm⁻¹, carbonyl (C=O) vibrations at ~1663 cm⁻¹, and aromatic C=C bonds at 1567 cm⁻¹ .
- ¹H NMR : Look for methyl group singlet at δ 3.59 ppm (2-CH₃), aromatic protons between δ 6.99–8.18 ppm (quinolinone ring), and exchangeable NH/OH signals .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for analogous compounds) and fragmentation patterns confirm the backbone structure .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The compound is light-sensitive; store in amber glass vials or light-resistant containers at controlled room temperature (20–25°C). Avoid prolonged exposure to humidity, as hydroxy groups may promote hygroscopicity. Use desiccants in storage environments. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for hydroxyquinolinone derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., microbial strain differences) or impurities. To address this:
- Standardize Assays : Use USP reference standards (e.g., USP 4-Aminophenol RS) for calibration .
- Purity Verification : Employ HPLC with UV detection (λ = 254–280 nm) to confirm >98% purity before bioactivity tests .
- Dose-Response Curves : Perform triplicate experiments with negative controls (e.g., DMSO) to isolate compound-specific effects .
Q. What computational methods predict the reactivity and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the quinolinone ring .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Prioritize hydrogen bonding with the 6-hydroxy group and hydrophobic interactions with the methyl substituent .
- MD Simulations : Simulate solvation dynamics in water or lipid bilayers to assess membrane permeability .
Q. How should metabolic stability studies be designed for this compound in vitro?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human or rodent) in NADPH-supplemented buffer. Monitor depletion over 60 minutes via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates. Calculate IC₅₀ values to assess inhibition potential .
- Phase II Metabolism : Investigate glucuronidation using UDP-glucuronic acid and recombinant UGT enzymes. Identify metabolites via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
